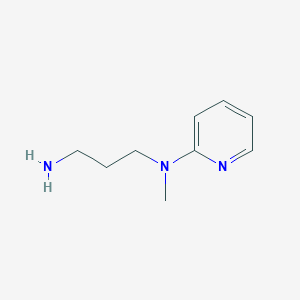

N-(3-氨基丙基)-N-甲基-N-吡啶-2-胺

描述

N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine is a compound that can be derived from 2-aminopyridine-based reactions. The compound is not directly mentioned in the provided papers, but its structure suggests it is related to the chemistry of 2-aminopyridines and their derivatives. The papers provided discuss various synthetic methods and chemical properties of related pyridine compounds, which can offer insights into the synthesis and behavior of N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine.

Synthesis Analysis

The synthesis of related 2-aminopyridine derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of 2,4-substituted [1,8]naphthyridines from 3-(2-amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones, which are obtained through Pd-catalyzed carbonylative coupling. This method could potentially be adapted for the synthesis of N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine by choosing appropriate starting materials and reaction conditions. Similarly, paper outlines a step-by-step synthesis of 3,5-disubstituted N-alkyl-2-aminopyridines using Suzuki–Miyaura cross-coupling, which could be relevant for introducing the propyl and methyl groups onto the pyridine ring.

Molecular Structure Analysis

The molecular structure of N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine would feature a pyridine ring substituted with an aminopropyl and a methyl group. The papers do not directly analyze this specific structure but provide insights into the behavior of substituted pyridines. For example, paper discusses the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, which shares a similar substitution pattern on the pyridine ring and could be used to infer the steric and electronic effects of the substituents on the pyridine ring in N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine.

Chemical Reactions Analysis

The chemical reactions involving 2-aminopyridine derivatives are diverse. Paper describes the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions. This demonstrates the reactivity of the amino group on the pyridine ring, which is likely to be a key site for further chemical transformations in N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine. Additionally, paper presents a metal-free synthesis of N-(pyridine-2-yl)amides from ketones, indicating that the pyridine ring can participate in oxidative C-C bond cleavage reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine can be inferred from the properties of similar compounds discussed in the papers. For instance, the solubility, reactivity, and potential for forming polymers or complexes with metals can be extrapolated from the behavior of related pyridine derivatives. Paper mentions the formation of cross-linked organosilicon copolymers from a related compound, suggesting that N-(3-Aminopropyl)-N-methyl-N-pyridin-2-ylamine might also form complexes or engage in polymerization reactions under the right conditions.

科学研究应用

合成和结构表征

- 双功能低聚-α-氨基吡啶配体和铜(II)配合物:N-(3-氨基丙基)-N-甲基-N-吡啶-2-胺用于合成双功能低聚-α-氨基吡啶配体。这些配体进一步用于构建相应的金属配合物,在配位化学和催化中显示出潜力。该研究详细介绍了这些化合物的合成过程和结构表征,包括它们在配合物形式中的几何性质 (Hasan 等人,2003).

化学合成和药物化学

- 组蛋白脱乙酰酶抑制剂开发:在药物化学中,N-(3-氨基丙基)-N-甲基-N-吡啶-2-胺的衍生物用于组蛋白脱乙酰酶抑制剂的设计和合成,在癌症治疗中具有潜在应用。一个例子是化合物 MGCD0103,它在体外和体内显示出有希望的结果,并已进入临床试验 (Zhou 等人,2008).

绿色化学和无催化剂反应

- 无催化剂合成 N-亚里烯-2-亚烷基咪唑并[1,2-a]吡啶-3-胺衍生物:该化合物涉及绿色化学应用,特别是在无催化剂反应中。通过多组分反应合成 N-亚里烯-2-亚烷基咪唑并[1,2-a]吡啶-3-胺衍生物的有效方法是其在环境友好化学过程中的应用示例 (Abdel Hameed 等人,2017).

抗过敏药物开发

- 抗过敏剂的开发:对抗过敏药物开发的研究利用了 N-(3-氨基丙基)-N-甲基-N-吡啶-2-胺衍生物。这项研究导致了对过敏反应具有显着效力的新型化合物的产生,显示出治疗应用的前景 (Menciu 等人,1999).

生化研究和电泳

- 伊马替尼甲磺酸盐及相关物质的毛细管电泳:在生化研究中,该化合物用于分析伊马替尼甲磺酸盐和相关物质。采用该化学物质的毛细管电泳技术已用于分离和分析这些化合物,增强了对它们性质和相互作用的理解 (Ye 等人,2012).

有机合成和配位化学

- 功能化吡啶和配位化合物的合成:使用 N-(3-氨基丙基)-N-甲基-N-吡啶-2-胺合成功能化吡啶和配位化合物,证明了其在生产具有各种化学工业潜在应用的新型材料中的作用。这些化合物具有独特的性质,使其适用于一系列应用,包括催化和材料科学 (Ghosh 等人,2014).

安全和危害

未来方向

属性

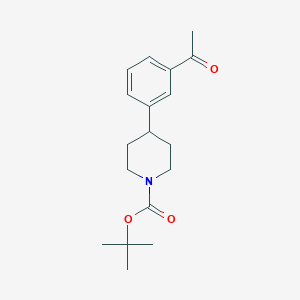

IUPAC Name |

N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(8-4-6-10)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNUACNSLSSKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604293 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine | |

CAS RN |

93234-94-7 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

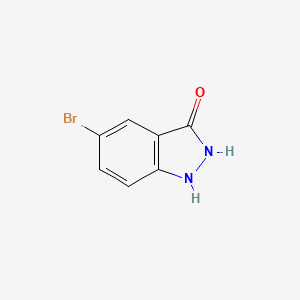

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)